
Neogambogic acid
Vue d'ensemble
Description
Neogambogic acid (NGA) is a bioactive caged xanthone derivative primarily isolated from the resin of Garcinia hanburyi (藤黄), a plant traditionally used in Asian medicine . Structurally, NGA shares a polycyclic framework with gambogic acid (GA), its closely related analogue, but differs by the presence of an additional hydroxyl group at the C4 position (Figure 1) . This structural nuance contributes to its distinct pharmacological profile. NGA exhibits broad-spectrum bioactivities, including antimicrobial, antitumor, anti-inflammatory, and antifungal properties. Notably, it has demonstrated potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines, with lower toxicity compared to GA in preclinical models .
Méthodes De Préparation
Chromatographic Separation of Neogambogic Acid from Crude Extracts
Medium and Low-Pressure Gradient Silica Gel Dry Column Chromatography
The isolation of NGA from gambogic acid (GA) in Garcinia extracts requires precise chromatographic techniques. A patented method employs medium and low-pressure gradient silica gel dry column chromatography to achieve high-purity NGA (>98%) . The process involves:
-
Column Preparation : Silica gel H (activated at 110°C for 2 hours) is packed into a chromatographic column with a sand-permeable plate, ensuring a silica gel height-to-inner diameter ratio >8:1 .
-
Sample Loading : The crude extract, enriched with GA and NGA, is mixed with coarse silica gel at a weight ratio of 60–90:1 (silica gel:sample) .
-
Gradient Elution : A dichloroethane-ethanol-triethylamine system (98:2:0.1 to 94:6:0.1, v/v/v) is used for elution, with incremental ethanol increases of 0.5–1% every 3–5 column volumes . This gradient selectively elutes NGA while retaining GA impurities.
-
Fraction Collection : NGA-rich fractions are identified via thin-layer chromatography (TLC) and combined for downstream processing .
This method reduces separation time to 6–8 hours and achieves a yield of 85–90% pure NGA, making it scalable for industrial applications .
Nanoformulation Strategies for Enhanced Delivery
This compound-Loaded Nanoliposomes (NGA-NLC)
To address NGA’s poor aqueous solubility, researchers have developed nanoliposomes using emulsion evaporation-low temperature solidification :
Preparation Protocol
-
Lipid Phase : Soybean phosphatidylcholine, cholesterol, and stearic acid (7:2:1, w/w) are dissolved in chloroform .
-
Aqueous Phase : NGA is dispersed in phosphate-buffered saline (PBS) containing Tween-80 .
-
Emulsification : The lipid and aqueous phases are homogenized at 12,000 rpm for 10 minutes, followed by probe sonication (200 W, 5 minutes) .
-
Solidification : The emulsion is rapidly cooled to −20°C and lyophilized to obtain NGA-NLC .
Characterization Data
Parameter | Value |
---|---|
Average Particle Size | 146.35 ± 1.72 nm |
Polydispersity Index | 0.26 ± 0.02 |
Zeta Potential | −28.24 ± 0.13 mV |
Entrapment Efficiency | 84.63% |
Drug Loading Capacity | 4.23% |
Differential scanning calorimetry (DSC) confirmed the amorphous state of NGA within the lipid matrix, enhancing dissolution kinetics .
Ceria Nanoparticles Conjugated with this compound (NGA-CNPs)
A novel radiosensitizer was developed by conjugating NGA to amine-functionalized ceria nanoparticles (CNPs) :
Functionalization Steps
-
Amine Modification : CNPs are treated with epichlorohydrin and ammonium hydroxide to introduce surface −NH2 groups .
-
Coupling Reaction : NGA is reacted with amine-modified CNPs using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N-methyl morpholine (NMM) in dimethylformamide (DMF) .
Analytical Validation
-
Fourier Transform Infrared Spectroscopy (FTIR) : Peak at 1,640 cm⁻¹ confirmed amide bond formation .
-
X-ray Photoelectron Spectroscopy (XPS) : C 1s spectrum showed binding energies at 284.6 eV (C−C), 286.2 eV (C−N), and 288.9 eV (O−C=O), verifying successful conjugation .
This formulation improved NGA’s radiosensitizing efficacy by 2.3-fold in vitro compared to free NGA .
Solvent-Based Inclusion Complexation
Cyclodextrin Encapsulation
Cyclodextrin (CD) complexes enhance NGA’s solubility and stability. A patented method involves:
-
Complexation : NGA is refluxed with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in ethanol (1:100 molar ratio) at 60°C for 3 hours .
-
Solvent Removal : Ethanol is evaporated under vacuum, yielding a clathrate with 92% drug loading .
Alternative techniques include ultrasonic-assisted complexation (30 minutes, 40 kHz) and supercritical CO2 processing, reducing preparation time from 3 days to 3 hours .
Quality Control and Pharmacokinetic Validation
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
NGA quantification in plasma employs a validated UPLC-MS/MS method :
-
Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
-
Mobile Phase : Methanol:0.1% formic acid (85:15, v/v)
-
Flow Rate : 0.3 mL/min
-
Retention Time : 2.8 minutes for NGA
The method demonstrates linearity (r² = 0.999) over 1–500 ng/mL and a lower limit of quantification (LLOQ) of 0.5 ng/mL .
Pharmacokinetic Profiling
In rats, NGA-NLC exhibited:
-
Half-Life (t₁/₂) : 10.14 ± 0.03 hours (vs. 2.22 hours for free NGA)
Comparative Analysis of Preparation Methods
Analyse Des Réactions Chimiques
Types de réactions : L'acide néo-gambogique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique et de réduire sa toxicité .
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le peroxyde d'hydrogène sont utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions d'halogénation utilisant des réactifs comme le brome et le chlore sont courantes.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide néo-gambogique, qui sont étudiés pour leurs propriétés anticancéreuses améliorées et leurs effets secondaires réduits .
4. Applications de la recherche scientifique
L'acide néo-gambogique a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme précurseur pour synthétiser de nouveaux composés aux avantages thérapeutiques potentiels.
Médecine : Enquête sur son potentiel comme agent anticancéreux, en particulier pour le traitement du cancer du sein, du cancer du poumon et du glioblastome
5. Mécanisme d'action
L'acide néo-gambogique exerce ses effets principalement par l'induction de l'apoptose dans les cellules cancéreuses. Il active la voie Fas/FasL, conduisant à l'activation des caspases, qui sont essentielles au processus apoptotique. De plus, l'acide néo-gambogique inhibe la voie de signalisation Akt, entraînant un stress oxydatif mitochondrial et la mort cellulaire . Le composé cible également la synthétase de diphosphate d'undecaprénol, une enzyme essentielle à la formation de la paroi cellulaire bactérienne, présentant ainsi des propriétés antibactériennes .
Composés similaires :
Acide gambogique : Une autre xanthone polyprenylée présente dans les espèces de Garcinia, connue pour ses propriétés anticancéreuses.
Mangostine : Un dérivé de la xanthone doté de puissantes activités antioxydantes et anticancéreuses.
Unicité : L'acide néo-gambogique est unique en raison de ses propriétés anticancéreuses et antibactériennes doubles. Sa capacité à induire l'apoptose par le biais de multiples voies et son efficacité contre un large éventail de lignées de cellules cancéreuses en font un candidat prometteur pour de futures recherches et développements .
Applications De Recherche Scientifique
Anticancer Properties
Neogambogic acid has been extensively studied for its potential as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms.
Mechanisms of Action:
- Induction of Apoptosis: this compound promotes apoptosis in cancer cells by activating the Fas/FasL pathway and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This was demonstrated in human breast cancer MCF-7 cells, where treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic cell populations .
- Cell Cycle Arrest: this compound induces G0/G1 phase arrest, thereby inhibiting cell cycle progression. This effect was observed in multiple cancer cell lines, including Ehrlich ascites carcinoma and Lewis lung carcinoma models .
Case Study: MCF-7 Cells
- Experimental Design: MCF-7 cells were treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers.
- Results Summary:
Cardioprotective Effects
Recent studies have highlighted the cardioprotective effects of this compound, particularly in models of sepsis-induced myocardial injury.
Mechanisms of Action:
- Reduction of Cardiac Apoptosis: this compound has been shown to decrease myocardial apoptosis by modulating apoptotic pathways, evidenced by reduced expression of cleaved caspase-3 and increased levels of Bcl-2 in septic mice .
- Anti-inflammatory Effects: The compound reduces inflammation markers such as IL-1β, IL-6, and TNF-α in cardiac tissues, contributing to improved cardiac function during septic conditions .
Case Study: Septic Mice
- Experimental Design: Mice subjected to lipopolysaccharide (LPS) treatment were administered this compound.
- Results Summary:
Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).
Mechanisms of Action:
- Inhibition of Biofilm Formation: Studies have shown that this compound can effectively inhibit both planktonic growth and biofilm formation of MRSA strains. This is crucial given the challenges posed by antibiotic-resistant bacteria .
Case Study: MRSA Inhibition
- Experimental Design: In vitro assays were conducted to evaluate the effectiveness of this compound against MRSA.
- Results Summary:
Comparative Data Table
Mécanisme D'action
Neo-gambogic acid exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the Fas/FasL pathway, leading to the activation of caspases, which are crucial for the apoptotic process. Additionally, neo-gambogic acid inhibits the Akt signaling pathway, resulting in mitochondrial oxidative stress and cell death . The compound also targets undecaprenyl diphosphate synthase, an enzyme essential for bacterial cell wall formation, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
Structural and Functional Similarities with Gambogic Acid (GA)
Both NGA and GA are caged xanthones with overlapping mechanisms but divergent efficacies (Table 1):
Key Structural Difference : The C4 hydroxyl group in NGA enhances hydrogen-bonding interactions with biological targets, improving its solubility and target affinity .
Antimicrobial Activity Against MRSA
Biofilm Inhibition
Both NGA and GA suppress MRSA biofilm formation by downregulating virulence factors (e.g., hla, pvl) and disrupting the saeRS two-component system , which regulates biofilm-associated genes (e.g., fnbA, clfA) . At 8 μg/mL, NGA reduces biofilm biomass by 87%, outperforming GA in suppressing adhesion and toxin secretion (Table 2) :
Parameter | NGA (8 μg/mL) | GA (8 μg/mL) |
---|---|---|
Biofilm Reduction (%) | 87 | 75 |
Downregulated Genes | 178 | 149 |
SaeRS Inhibition | Stronger | Moderate |
Mechanism of Action
NGA inhibits undecaprenyl diphosphate synthase (UPPS) , a key enzyme in bacterial cell wall synthesis, with an IC50 of 3.07 μM, comparable to GA (3.08 μM) . However, NGA exhibits superior in vivo efficacy in murine sepsis models, reducing bacterial load in lungs by >1,000-fold .
Antitumor Activity
Potency and Mechanisms
NGA induces apoptosis in melanoma (B16), breast (MCF-7), and other cancer cells via:
- PI3K/Akt/mTOR Pathway Inhibition : Suppresses p-Akt and p-mTOR, reducing proliferation and migration .
- Death Receptor Pathway : Upregulates FasL and caspase-8 .
In contrast, GA primarily targets the MAPK/NF-κB pathway and shows higher cytotoxicity to normal cells .
Comparative Efficacy in Melanoma
Parameter | NGA (6 μM) | GA (6 μM) |
---|---|---|
Proliferation Inhibition | 82% | 68% |
Apoptosis Induction | 81.5% | 60% |
Migration Suppression | 75% | 50% |
NGA’s broader anticancer spectrum and lower IC50 values highlight its therapeutic advantage .
Anti-Inflammatory and Cardioprotective Effects
NGA uniquely mitigates sepsis-induced myocardial injury by inhibiting p38 MAPK/NF-κB , reducing inflammatory markers (e.g., TNF-α, IL-6) and fibrosis . GA lacks reported cardioprotective effects in the provided evidence.
Activité Biologique
Neogambogic acid (NGA), a derivative of gambogic acid, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is derived from the resin of the Garcinia species, traditionally used in Chinese medicine. It exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antibacterial activities. Its structure allows it to interact with various biological targets, making it a compound of interest for therapeutic applications.
This compound exerts its biological effects through several mechanisms:
- Induction of Apoptosis : NGA has been shown to activate apoptotic pathways in cancer cells. It increases the expression of pro-apoptotic proteins such as Bax and decreases anti-apoptotic proteins like Bcl-2, leading to cell death in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Inhibition of Tumor Growth : Studies indicate that NGA inhibits tumor growth by downregulating critical growth factors such as Vascular Endothelial Growth Factor (VEGF) and inhibiting signaling pathways like NF-κB and MAPK . This inhibition leads to reduced proliferation and increased apoptosis in malignant cells.
- Antimicrobial Activity : Recent research highlights NGA's ability to inhibit bacterial growth by targeting undecaprenyl diphosphate synthase (UPPS), an essential enzyme for bacterial cell wall synthesis. It has demonstrated efficacy against antibiotic-resistant strains such as MRSA .
Case Studies
-
Cancer Therapeutics :
- In a study involving human breast cancer cells (MCF-7), NGA induced apoptosis via the activation of caspases and modulation of key signaling pathways. The treatment resulted in significant reductions in cell viability at concentrations as low as 1 µM .
- Another study reported that NGA effectively inhibited the proliferation of pancreatic adenocarcinoma cells, showcasing its potential in treating aggressive cancers .
- Antibacterial Effects :
Data Tables
Biological Activity | Mechanism | Cell Lines Tested | IC50 Values |
---|---|---|---|
Induction of Apoptosis | Upregulation of Bax; Downregulation of Bcl-2 | MCF-7, HepG2 | 1 µM (MCF-7) |
Tumor Growth Inhibition | Inhibition of VEGF; NF-κB signaling | Pancreatic adenocarcinoma | Not specified |
Antibacterial Activity | Inhibition of UPPS | E. faecalis, MRSA | Not specified |
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study the anti-inflammatory effects of neogambogic acid, and how are they standardized?
Methodological Answer: Preclinical studies often employ lipopolysaccharide (LPS)-induced sepsis models in mice to evaluate anti-inflammatory activity. Key biomarkers include lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin I (cTnI) for cardiac injury assessment. Histopathological analysis of heart tissues and cardiac function parameters (e.g., ejection fraction, left ventricular pressure) are quantified using echocardiography. Standardization involves consistent LPS dosing, control groups, and blinding during data collection to minimize bias .
Q. How can researchers validate the molecular targets of this compound in cancer studies?
Methodological Answer: Target validation typically combines in vitro assays (e.g., kinase inhibition screens) with in vivo xenograft models. Protein expression analysis (Western blot, ELISA) for pathways like MAPK/NF-κB is critical. For example, reduced phosphorylation of p38, JNK, and NF-κB in treated vs. control groups confirms pathway modulation. Dose-response curves and IC₅₀ calculations ensure reproducibility .
Q. What are the best practices for isolating and characterizing this compound from natural sources?
Methodological Answer: Chromatographic techniques (HPLC, TLC) with UV/Vis or mass spectrometry detection are standard. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight accuracy. Solvent extraction protocols must be optimized to avoid degradation, as gambogic acid derivatives are sensitive to light and heat .
Advanced Research Questions
Q. How should contradictory findings about this compound’s dual role in apoptosis (pro-apoptotic in cancer vs. anti-apoptotic in sepsis) be reconciled?
Methodological Answer: Context-dependent effects necessitate tissue-specific assays. For cancer models, measure caspase-3/7 activation and mitochondrial membrane potential in tumor cells. In sepsis, assess Bcl-2/Bax ratios and TUNEL staining in cardiac tissues. Cross-validation using genetic knockdown (e.g., siRNA for p38 MAPK) can isolate pathway-specific mechanisms. Meta-analyses of dose-dependent responses are recommended to identify thresholds for divergent outcomes .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Nonlinear regression models (e.g., log-logistic curves) quantify EC₅₀/LC₅₀ values. ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. Survival analysis (Kaplan-Meier curves) is used for longitudinal toxicity data. Ensure compliance with OECD guidelines for in vivo studies, including sample size calculations to achieve ≥80% statistical power .
Q. How can researchers address variability in this compound’s bioavailability across different administration routes?
Methodological Answer: Conduct pharmacokinetic studies using LC-MS/MS to measure plasma concentration-time profiles. Compare intravenous, intraperitoneal, and oral routes. Bioavailability (F) is calculated using AUC₀–t ratios. Enhance reproducibility by standardizing animal fasting periods, vehicle solutions (e.g., PEG-400), and sampling intervals. Tissue distribution studies (e.g., heart, liver, tumor) further clarify organ-specific uptake .
Q. Experimental Design & Data Analysis
Q. What controls are essential when evaluating this compound’s anti-fibrotic effects in cardiac tissues?
Methodological Answer: Include sham-operated controls (no LPS exposure) and LPS-only controls. Use positive controls (e.g., dexamethasone for inflammation, pirfenidone for fibrosis) to benchmark efficacy. Quantify collagen deposition via Masson’s trichrome staining or hydroxyproline assays. Blinded histopathological scoring by ≥2 independent reviewers reduces observer bias .
Q. How can omics technologies be integrated to explore this compound’s multi-target mechanisms?
Methodological Answer: Transcriptomics (RNA-seq) identifies differentially expressed genes in treated vs. untreated samples. Proteomics (LC-MS/MS) maps protein interaction networks, while metabolomics (NMR) tracks metabolite shifts. Bioinformatics tools (KEGG, STRING) link datasets to pathways like MAPK/NF-κB. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors .
Q. What strategies mitigate batch-to-batch variability in this compound isolation for reproducibility?
Methodological Answer: Standardize raw material sourcing (e.g., Garcinia hanburyi from certified suppliers). Implement quality control (QC) protocols: ≥95% purity via HPLC, batch-specific NMR fingerprints, and stability testing (accelerated degradation under 40°C/75% RH). Document extraction parameters (solvent ratios, temperature) in detail for replication .
Q. How should researchers design studies to resolve conflicting reports on this compound’s cytotoxicity in normal vs. cancer cells?
Methodological Answer: Use co-culture systems (normal + cancer cells) to compare selective toxicity. Measure ATP levels (CellTiter-Glo) and ROS production (DCFDA assay) in both cell types. Single-cell RNA-seq can identify resistance markers. Include dose-escalation phases in in vivo studies to establish therapeutic indices (LD₅₀/ED₅₀) .
Propriétés
IUPAC Name |
(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDWFKHVHHINGR-FYJGNVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93772-31-7 | |
Record name | Neo-gambogic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.